(2-Chloro-4,6-difluorophenyl)boronic acid
Overview
Description
“(2-Chloro-4,6-difluorophenyl)boronic acid” is a type of boronic acid that is used as a reagent in Suzuki-Miyaura coupling reactions . It is also used in the synthesis of enantiomerically pure 3,3’'-bis-arylated BINOL derivatives . It is often used as a substrate in the model reaction of Suzuki–Miyaura coupling with 4-chloro-3-methylanisole .
Synthesis Analysis
Boronic acids, such as “(2-Chloro-4,6-difluorophenyl)boronic acid”, are often used in the synthesis of various compounds. They are particularly useful in Suzuki-Miyaura coupling reactions . The synthetic processes used to obtain these active compounds are well-known and relatively simple .
Molecular Structure Analysis
The molecular structure of “(2-Chloro-4,6-difluorophenyl)boronic acid” is essentially planar, indicating electronic delocalization between the dihydroxyboryl group and the aromatic ring . The molecular formula is CHBFO and it has an average mass of 157.911 Da .
Chemical Reactions Analysis
“(2-Chloro-4,6-difluorophenyl)boronic acid” is involved in various chemical reactions. For instance, it is used in Suzuki cross-coupling reactions with aryl and heteroaryl halides . It is also used in the synthesis of highly efficient phosphorescent iridium (III) complexes, which are used for light-emitting diodes .
Physical And Chemical Properties Analysis
“(2-Chloro-4,6-difluorophenyl)boronic acid” is an off-white to light beige or yellow powder . It has a molecular weight of 192.36 g/mol .
Scientific Research Applications
Tris(pentafluorophenyl)borane and Boronic Acid Chemistry
- Tris(pentafluorophenyl)borane, a boron Lewis acid, plays a critical role in homogeneous Ziegler-Natta chemistry and has expanded applications in organic and organometallic chemistry. This includes catalytic hydrometallation reactions, alkylations, catalyzed aldol-type reactions, tautomerizations, and stabilization of uncommon coordination geometries of carbon (Erker, 2005).
Fluorescent Chemosensors Using Boronic Acid
- Boronic acid interacts with cis-1,2-or 1,3-diol to form ring structures, making it useful as a reporter in fluorescent sensors to probe carbohydrates and bioactive substances. Recent advancements include sensors for carbohydrates, L-dopamine, fluoride, copper ion, mercury ion, and hydrogen peroxide (Huang et al., 2012).
Palladium Precatalyst in Suzuki-Miyaura Reactions
- A new palladium precatalyst enables fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. This advancement is significant for applications where these substrates are desirable (Kinzel, Zhang, & Buchwald, 2010).
Boronic Acid in Diarylpalladium Complexes
- (2,4,6-Trifluorophenyl)- and (2,6-difluorophenyl)boronic acids are used to produce cis-diarylpalladium complexes, which upon heating, undergo coupling to form unsymmetrical biaryls (Osakada, Onodera, & Nishihara, 2005).
Boronic Acid in Enantioselective Aza-Michael Additions
- Boronic acid catalysis is utilized in the aza-Michael addition of hydroxamic acid to quinone imine ketals, showing potential in synthesizing densely functionalized cyclohexanes (Hashimoto, Gálvez, & Maruoka, 2015).
Applications of Boronic Acid Polymers in Biomedicine
- Boronic acid-containing polymers are valuable in biomedical applications such as HIV, obesity, diabetes, and cancer treatment, highlighting their unique reactivity and responsive nature (Cambre & Sumerlin, 2011).
Future Directions
The use of boronic acids, such as “(2-Chloro-4,6-difluorophenyl)boronic acid”, in the synthesis of various compounds is a promising area of research. These compounds have shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . Further studies with boronic acids in medicinal chemistry could lead to the development of new promising drugs .
properties
IUPAC Name |
(2-chloro-4,6-difluorophenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BClF2O2/c8-4-1-3(9)2-5(10)6(4)7(11)12/h1-2,11-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKSBWKPNRLZGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1Cl)F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BClF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501263498 | |
Record name | B-(2-Chloro-4,6-difluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501263498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-4,6-difluorophenyl)boronic acid | |
CAS RN |
1373393-48-6 | |
Record name | B-(2-Chloro-4,6-difluorophenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1373393-48-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | B-(2-Chloro-4,6-difluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501263498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-chloro-4,6-difluorophenyl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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